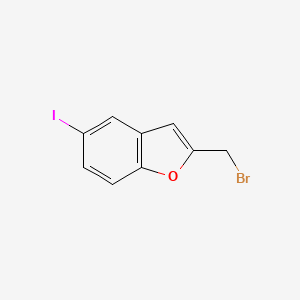

2-Bromomethyl-5-iodo-benzofuran

Description

Properties

Molecular Formula |

C9H6BrIO |

|---|---|

Molecular Weight |

336.95 g/mol |

IUPAC Name |

2-(bromomethyl)-5-iodo-1-benzofuran |

InChI |

InChI=1S/C9H6BrIO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 |

InChI Key |

FZARVFTUXRAMCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)C=C(O2)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-2,3-dihydro-1-benzofuran (C₈H₇BrO)

- Structure: Bromo at position 5; dihydro (non-aromatic) benzofuran backbone.

- Key Differences : The dihydro structure reduces aromatic stability, increasing susceptibility to oxidation compared to fully aromatic analogs like 2-Bromomethyl-5-iodo-benzofuran. This structural difference impacts reactivity in substitution reactions .

5-(Bromomethyl)-7-methoxy-1-benzofuran (C₁₀H₉BrO₂)

- Structure : Bromomethyl at position 5; methoxy (-OCH₃) at position 7.

- Key Differences: The bromomethyl group at position 5 (vs. position 2 in the target compound) alters steric and electronic effects. This compound’s synthesis (e.g., via methoxylation and bromomethylation) highlights strategies applicable to the target molecule .

2-Bromo-5-ethylbenzofuran (C₁₀H₉BrO)

- Structure : Bromo at position 2; ethyl (-CH₂CH₃) at position 5.

- Key Differences : The ethyl group introduces steric bulk compared to iodine in the target compound. Iodine’s larger atomic radius and polarizability may enhance halogen bonding, influencing crystal packing or receptor interactions in biological systems .

5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran (C₂₀H₁₄BrO₂S)

- Structure : Bromo at position 5; sulfinyl (-SO-) and phenyl groups at position 3.

- Key Insights : Sulfinyl groups improve solubility and modulate electronic effects, enhancing pharmacological activity. The target compound’s iodine atom may similarly influence bioactivity through enhanced lipophilicity and intermolecular interactions .

Benzofuran Analogs of Amphetamine (e.g., 5-APB)

- Structure: Aminopropyl substituents on benzofuran.

- Key Insights : While structurally distinct, these analogs demonstrate benzofuran’s versatility in psychoactive molecules. The bromomethyl and iodo groups in the target compound could confer unique binding properties, warranting toxicity and activity studies akin to those for amphetamine analogs .

Physicochemical Properties

*Theoretical values based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromomethyl-5-iodo-benzofuran, and what experimental conditions are critical for high yield and purity?

Methodological Answer: The synthesis typically involves multi-step halogenation and functionalization of a benzofuran precursor. Key steps include:

- Bromination : Electrophilic substitution at the methyl position using brominating agents like N-bromosuccinimide (NBS) under radical initiation or light .

- Iodination : Direct iodination at the 5-position using iodine monochloride (ICl) or a copper-mediated Ullmann-type coupling, requiring inert conditions (e.g., dry THF, argon atmosphere) .

- Critical Parameters : Temperature control (0–60°C), solvent polarity (e.g., DMF for iodination), and reaction time (monitored via TLC). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR confirms methyl bromination (δ ~4.5 ppm for CHBr) and aromatic iodination (deshielded protons at δ ~7.5–8.5 ppm). C NMR identifies halogenated carbons (C-Br at ~30 ppm; C-I at ~90 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and isotopic patterns for Br/I .

- IR Spectroscopy : Absorbance bands for C-Br (~500–600 cm) and C-I (~485–610 cm) distinguish halogen moieties .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Avoid moisture to limit hydrolysis of the bromomethyl group .

- Handling : Use gloveboxes for iodinated compounds due to potential light sensitivity. Quench waste with sodium thiosulfate to neutralize reactive halogens .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Assigns precise bond lengths (e.g., C-Br: ~1.9 Å; C-I: ~2.1 Å) and torsional angles. Halogen-halogen interactions (e.g., Br···I) can influence packing .

- Software : SHELXL for refinement (validate via R-factor < 5%) and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-stacking, halogen bonding) .

Q. How do reaction conditions impact contradictory yield reports for this compound synthesis?

Methodological Answer: Discrepancies arise from:

- Competitive Side Reactions : Over-iodination at adjacent positions if stoichiometry is misoptimized. Use substoichiometric CuI (0.1–0.5 eq.) to suppress byproducts .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency but may degrade bromomethyl groups at elevated temperatures. Solvent screening via Design of Experiments (DoE) is advised .

Q. What strategies are effective for studying halogen-dependent biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Halogen bonds (C-X···O/N) improve affinity; compare Br vs. I substitutions for steric/electronic effects .

- Enzyme Assays : Measure IC values in vitro (e.g., fluorescence-based assays). Iodine’s larger van der Waals radius may enhance hydrophobic interactions but reduce solubility .

Q. How can researchers resolve conflicting crystallographic data on halogen bonding in this compound derivatives?

Methodological Answer:

- Electron Density Maps : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify Br···I and C-H···X interactions. Contradictions may arise from polymorphism; compare multiple crystal forms .

- DFT Calculations : Optimize geometries (Gaussian 09) to validate experimental bond angles. Discrepancies >5° suggest experimental artifacts (e.g., disordered crystals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.